[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride
Overview
Description
“[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 52971-31-0. Its molecular weight is 210.71 and its IUPAC name is 1-(1-methyl-1H-indol-3-yl)ethylamine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2.ClH/c1-8(12)10-7-13(2)11-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.71 .Scientific Research Applications
- The title compounds were screened for antibacterial activity, and further tests revealed in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis, and Mycobacterium fortuitum .
- Some indole derivatives have been investigated as anti-HIV agents. For example, molecular docking studies explored their interaction with HIV-1 .
- Both natural and synthetic indoles exhibit promising anticancer properties. Researchers continue to explore their potential in cancer treatment .
Antibacterial and Antimycobacterial Properties
Anti-HIV Potential
Anticancer Properties
Mechanism of Action
Target of Action
The primary targets of [1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride are currently unknown. This compound is a derivative of indole, a ubiquitous component of biologically potent naturally occurring compounds
Mode of Action
Indole derivatives have been shown to exhibit a wide range of biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives have been reported to influence various biological pathways
Future Directions
properties
IUPAC Name |
1-(1-methylindol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(12)10-7-13(2)11-6-4-3-5-9(10)11;/h3-8H,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGVXHXWUVIQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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